4-Chloro-3'-(trifluoromethoxy)benzophenone
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Overview
Description
4-Chloro-3’-(trifluoromethoxy)benzophenone is an organic compound with the molecular formula C14H8ClF3O2 It is a derivative of benzophenone, where the phenyl rings are substituted with a chlorine atom and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chloro-3-(trifluoromethoxy)phenylboronic acid with benzoyl chloride in the presence of a palladium catalyst . The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-Chloro-3’-(trifluoromethoxy)benzophenone may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with minimal waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-(trifluoromethoxy)benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Major Products
Substitution: Products include various substituted benzophenones depending on the nucleophile used.
Reduction: The major product is 4-Chloro-3’-(trifluoromethoxy)benzyl alcohol.
Oxidation: Products can include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Chloro-3’-(trifluoromethoxy)benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-(trifluoromethoxy)benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzaldehyde
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzophenone
Comparison
4-Chloro-3’-(trifluoromethoxy)benzophenone is unique due to the presence of both a chlorine atom and a trifluoromethoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-11-6-4-9(5-7-11)13(19)10-2-1-3-12(8-10)20-14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVUMQKNVWDEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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